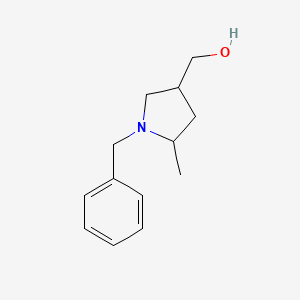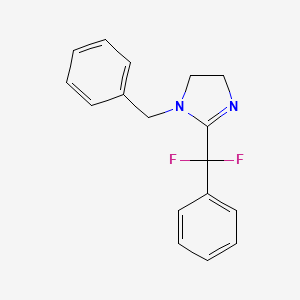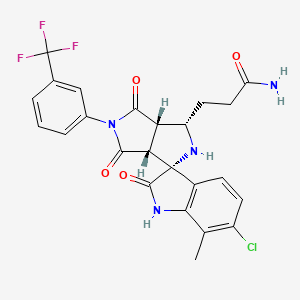
C24H20ClF3N4O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C24H20ClF3N4O4 is a complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C24H20ClF3N4O4 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups such as chlorine, fluorine, and nitrogen. Common reagents used in these reactions include halogenating agents, nitrating agents, and oxidizing agents. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques. The industrial process aims to maximize efficiency, reduce waste, and ensure consistent quality of the final product.
化学反应分析
Types of Reactions
C24H20ClF3N4O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions result in the replacement of specific functional groups with new ones.
科学研究应用
C24H20ClF3N4O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of C24H20ClF3N4O4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
C24H20ClF3N4O4: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups
List of Similar Compounds
C24H20ClF3N4O3: A similar compound with one less oxygen atom.
C24H20ClF3N4O5: A similar compound with one additional oxygen atom.
C24H19ClF3N4O4: A similar compound with one less hydrogen atom.
By understanding the unique properties and applications of This compound , researchers can explore its potential in various scientific and industrial fields.
属性
分子式 |
C24H20ClF3N4O4 |
|---|---|
分子量 |
520.9 g/mol |
IUPAC 名称 |
3-[(1S,3R,3aR,6aS)-6'-chloro-7'-methyl-2',4,6-trioxo-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C24H20ClF3N4O4/c1-10-14(25)6-5-13-19(10)30-22(36)23(13)18-17(15(31-23)7-8-16(29)33)20(34)32(21(18)35)12-4-2-3-11(9-12)24(26,27)28/h2-6,9,15,17-18,31H,7-8H2,1H3,(H2,29,33)(H,30,36)/t15-,17+,18-,23-/m0/s1 |
InChI 键 |
WUSIIDREYASZQL-XITLKHQFSA-N |
手性 SMILES |
CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)Cl |
规范 SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)

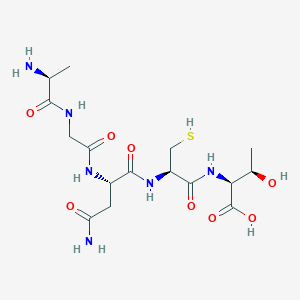
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
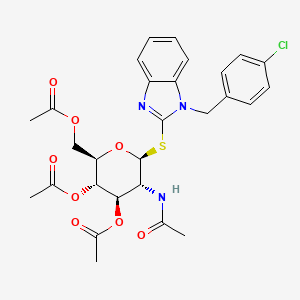
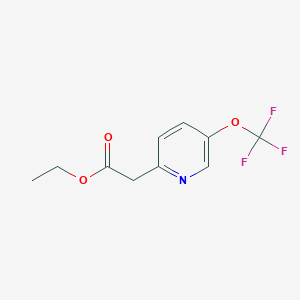
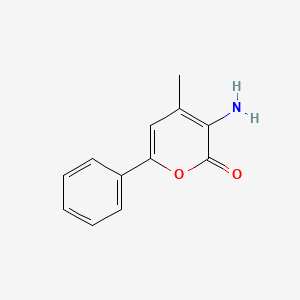
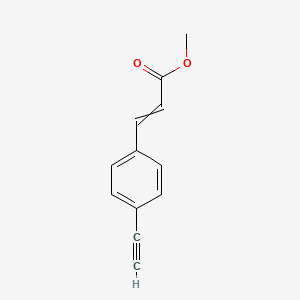
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)

